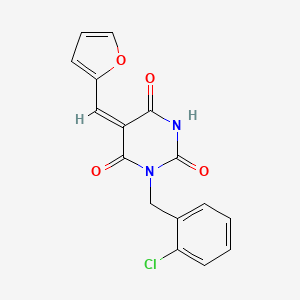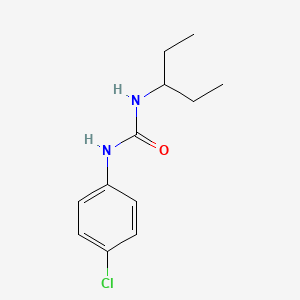![molecular formula C14H14F6N2O3 B4819185 ethyl N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonyl)-beta-alaninate](/img/structure/B4819185.png)
ethyl N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonyl)-beta-alaninate
Übersicht
Beschreibung
Ethyl N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonyl)-beta-alaninate, commonly known as Boc-beta-Ala-OEt, is a chemical compound widely used in scientific research. It belongs to the class of beta-alanine derivatives and is primarily used as a building block in the synthesis of various peptides and proteins.
Wirkmechanismus
Boc-beta-Ala-OEt does not have any specific mechanism of action as it is primarily used as a building block in peptide synthesis. However, it is important to note that the presence of the Boc group can affect the properties of the resulting peptide. For example, the Boc group can increase the hydrophobicity of the peptide, which can affect its solubility and bioactivity.
Biochemical and physiological effects:
Boc-beta-Ala-OEt does not have any significant biochemical or physiological effects as it is primarily used in peptide synthesis. However, it is important to note that the properties of the resulting peptide can affect its biochemical and physiological effects. For example, the hydrophobicity of the peptide can affect its ability to cross cell membranes and interact with receptors.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-beta-Ala-OEt has several advantages for lab experiments. It is a stable and easily handled compound that can be stored for extended periods without degradation. The Boc group can be easily removed under mild conditions, making it a popular choice for peptide synthesis. However, it is important to note that the presence of the Boc group can affect the properties of the resulting peptide, which can affect its solubility, bioactivity, and other properties.
Zukünftige Richtungen
There are several future directions for the use of Boc-beta-Ala-OEt in scientific research. One potential application is in the synthesis of modified peptides with improved properties such as increased bioactivity, stability, and solubility. Another potential application is in the development of new drugs and therapies based on peptides and proteins. Boc-beta-Ala-OEt can also be used in the synthesis of peptide-based biomaterials for tissue engineering and other applications.
Conclusion:
Boc-beta-Ala-OEt is a widely used compound in scientific research, primarily in the synthesis of peptides and proteins. It has several advantages for lab experiments, including stability and ease of handling. However, the presence of the Boc group can affect the properties of the resulting peptide, which can affect its solubility, bioactivity, and other properties. There are several potential future directions for the use of Boc-beta-Ala-OEt in scientific research, including the synthesis of modified peptides, the development of new drugs and therapies, and the synthesis of peptide-based biomaterials.
Wissenschaftliche Forschungsanwendungen
Boc-beta-Ala-OEt is primarily used in the synthesis of various peptides and proteins. It is commonly used as a protecting group for the amino group of beta-alanine residues in peptide synthesis. The Boc group can be easily removed under mild conditions, making it a popular choice for peptide synthesis. Boc-beta-Ala-OEt is also used as a precursor for the synthesis of other important compounds such as beta-alanine amides and beta-lactams.
Eigenschaften
IUPAC Name |
ethyl 3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O3/c1-2-25-11(23)3-4-21-12(24)22-10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h5-7H,2-4H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSTWNMVVBKKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[1,2-ethanediylbis(thio)]bis[N-(2-cyanophenyl)acetamide]](/img/structure/B4819103.png)
![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4819104.png)
![5-[4-(allyloxy)benzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4819112.png)


![methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4819146.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4819155.png)

![1-[(2,6-difluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4819170.png)

![4-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4819188.png)

![1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B4819208.png)
![1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene](/img/structure/B4819211.png)